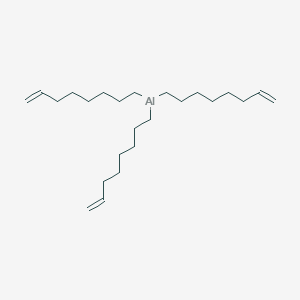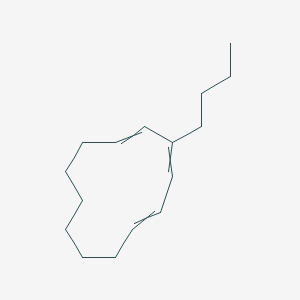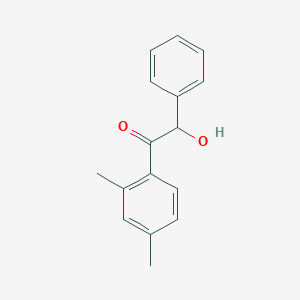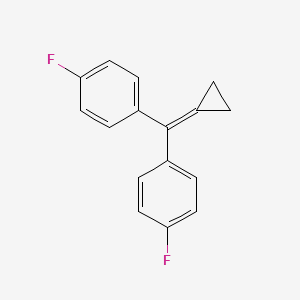
Tri(oct-7-en-1-yl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(oct-7-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three oct-7-en-1-yl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tri(oct-7-en-1-yl)alumane typically involves the reaction of aluminum trichloride with oct-7-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{15}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{15})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tri(oct-7-en-1-yl)alumane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oct-7-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and oct-7-en-1-yl derivatives.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
Tri(oct-7-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in polymerization reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which Tri(oct-7-en-1-yl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Tri(cyclooct-4-en-1-yl)alumane: Similar structure but with cyclooct-4-en-1-yl groups.
Tri(oct-1-en-3-yl)alumane: Similar structure but with oct-1-en-3-yl groups.
Uniqueness: Tri(oct-7-en-1-yl)alumane is unique due to the specific positioning of the double bond in the oct-7-en-1-yl groups, which can influence its reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
667405-83-6 |
|---|---|
Fórmula molecular |
C24H45Al |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
tris(oct-7-enyl)alumane |
InChI |
InChI=1S/3C8H15.Al/c3*1-3-5-7-8-6-4-2;/h3*3H,1-2,4-8H2; |
Clave InChI |
RRWJQXJVEHEZJR-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC[Al](CCCCCCC=C)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)




![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)



![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
